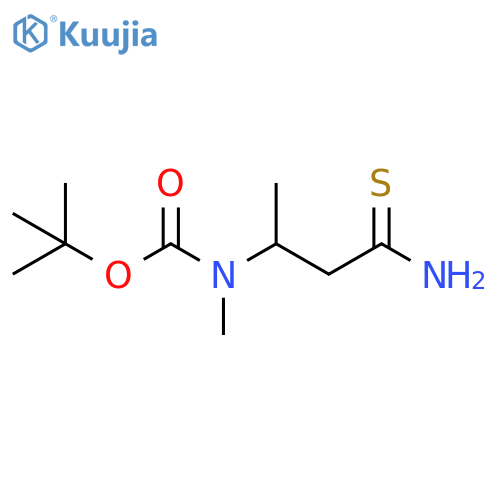Cas no 1343927-96-7 (tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate)

1343927-96-7 structure
商品名:tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate
- Carbamic acid, N-(3-amino-1-methyl-3-thioxopropyl)-N-methyl-, 1,1-dimethylethyl ester
- Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate
- AKOS012526256
- EN300-1878293
- CS-0346437
- 1343927-96-7
-
- インチ: 1S/C10H20N2O2S/c1-7(6-8(11)15)12(5)9(13)14-10(2,3)4/h7H,6H2,1-5H3,(H2,11,15)
- InChIKey: VWOISUIHNPDFKQ-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)N(C(C)CC(N)=S)C
計算された属性
- せいみつぶんしりょう: 232.12454906g/mol
- どういたいしつりょう: 232.12454906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 248
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 87.6Ų
じっけんとくせい
- 密度みつど: 1.088±0.06 g/cm3(Predicted)
- ふってん: 323.7±35.0 °C(Predicted)
- 酸性度係数(pKa): 13.12±0.29(Predicted)
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1878293-0.1g |
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate |
1343927-96-7 | 0.1g |
$553.0 | 2023-09-18 | ||
| Enamine | EN300-1878293-10g |
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate |
1343927-96-7 | 10g |
$2701.0 | 2023-09-18 | ||
| Enamine | EN300-1878293-0.5g |
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate |
1343927-96-7 | 0.5g |
$603.0 | 2023-09-18 | ||
| Enamine | EN300-1878293-1g |
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate |
1343927-96-7 | 1g |
$628.0 | 2023-09-18 | ||
| Enamine | EN300-1878293-5g |
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate |
1343927-96-7 | 5g |
$1821.0 | 2023-09-18 | ||
| Enamine | EN300-1878293-2.5g |
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate |
1343927-96-7 | 2.5g |
$1230.0 | 2023-09-18 | ||
| Enamine | EN300-1878293-1.0g |
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate |
1343927-96-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1878293-0.05g |
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate |
1343927-96-7 | 0.05g |
$528.0 | 2023-09-18 | ||
| Enamine | EN300-1878293-0.25g |
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate |
1343927-96-7 | 0.25g |
$579.0 | 2023-09-18 |
tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
1343927-96-7 (tert-butyl N-(1-carbamothioylpropan-2-yl)-N-methylcarbamate) 関連製品
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 111362-50-6(5-Amino-2-chlorobenzamide)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
